4-acetamidophenyl 2-oxo-2H-chromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

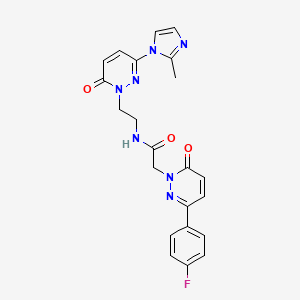

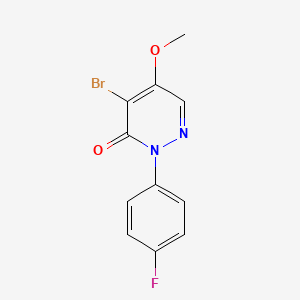

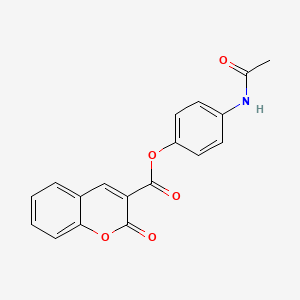

“4-acetamidophenyl 2-oxo-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C18H13NO5 . Its average mass is 323.299 Da and its monoisotopic mass is 323.079376 Da .

Synthesis Analysis

The synthesis of coumarin derivatives, such as “4-acetamidophenyl 2-oxo-2H-chromene-3-carboxylate”, has been a subject of interest due to their usage in pharmacy and medicine . Various methods, techniques, and reaction conditions have been developed for the synthesis of coumarins from different compounds such as aldehydes, phenols, ketones, and carboxylic acids . For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been reported to produce salicylaldehyde azine and malono-hydrazide .

Molecular Structure Analysis

The molecular structure of “4-acetamidophenyl 2-oxo-2H-chromene-3-carboxylate” is characterized by a chromene backbone, which is a bicyclic compound consisting of a benzene ring fused to a pyran ring . This structure is a common motif in many biologically active compounds .

Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied extensively . It was found that this reaction produces salicylaldehyde azine and malono-hydrazide . These products can be used as precursors in the syntheses of several heterocyclic compounds and hydrazones .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-acetamidophenyl 2-oxo-2H-chromene-3-carboxylate” include a molecular formula of C18H13NO5, an average mass of 323.299 Da, and a monoisotopic mass of 323.079376 Da .

Scientific Research Applications

- Researchers have investigated the anticancer potential of this compound. Its chromene scaffold, combined with the acetamidophenyl moiety, may exhibit cytotoxic effects against cancer cells. Further studies are needed to elucidate its mechanism of action and specific targets .

- Researchers have used this compound as a building block for the synthesis of other heterocyclic compounds. Its reactivity with hydrazine hydrate, leading to malono-hydrazide formation, highlights its versatility .

Anticancer Properties

Synthetic Applications

Mechanism of Action

Target of Action

Similar compounds, such as coumarin derivatives, have been reported to exhibit antioxidant potential .

Mode of Action

It’s worth noting that coumarin derivatives, which share a similar structure, have been reported to exhibit antioxidant activity .

Biochemical Pathways

Coumarin derivatives, which share a similar structure, have been reported to inhibit oxidative stress .

Result of Action

Coumarin derivatives, which share a similar structure, have been reported to exhibit antioxidant activity .

Future Directions

The future directions for “4-acetamidophenyl 2-oxo-2H-chromene-3-carboxylate” could involve further exploration of its biological activities, particularly its potential as a selective inhibitor of carbonic anhydrase isoforms IX and XII . Additionally, more research could be conducted to optimize the synthesis methods and to explore its potential applications in medicine and pharmacy .

properties

IUPAC Name |

(4-acetamidophenyl) 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO5/c1-11(20)19-13-6-8-14(9-7-13)23-17(21)15-10-12-4-2-3-5-16(12)24-18(15)22/h2-10H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXBIDASIGZUTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetamidophenyl 2-oxo-2H-chromene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569897.png)

![2,2-difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2569898.png)

![2-chloro-N-[3-hydroxy-2-(4-methoxyphenyl)propyl]pyridine-4-carboxamide](/img/structure/B2569901.png)

![Ethyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate](/img/structure/B2569905.png)

![N-[2-[2-[[4-[[4-Chloro-2-[(2-chloro-4-methylphenyl)carbamoyl]phenoxy]methyl]phenyl]carbamoyl]-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B2569906.png)

![6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2569911.png)

![9-cyclohexyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2569913.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxamide](/img/structure/B2569914.png)